rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid
Description
This compound is a structurally complex molecule featuring a thieno[3,4-c]pyrrole core fused with a hexahydro ring system. Key functional groups include:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used protecting group in peptide synthesis, offering stability under basic conditions and cleavability under mild acidic conditions .
- Sulfone (2,2-dioxo): Enhances polarity and may influence solubility or electronic properties .
- Carboxylic acid: Facilitates conjugation to other molecules, such as resins or amino acids in solid-phase synthesis.
The stereochemistry (3aR,6aS) indicates a specific spatial arrangement critical for interactions in biological or synthetic contexts. Applications likely include its use as a building block in peptidomimetics or bioactive molecule development.
Properties
CAS No. |
2138151-93-4 |
|---|---|
Molecular Formula |
C22H21NO6S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C22H21NO6S/c24-20(25)22-12-23(9-14(22)11-30(27,28)13-22)21(26)29-10-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22-/m0/s1 |
InChI Key |
UOHSSPSYONUKQJ-FPTDNZKUSA-N |
Isomeric SMILES |
C1[C@H]2CS(=O)(=O)C[C@]2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid is a synthetic derivative featuring a unique thieno[3,4-c]pyrrole structure. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and apoptosis induction.
The chemical formula of this compound is C22H21NO6S, with a molecular weight of 427.47 g/mol. It features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO6S |
| Molecular Weight | 427.47 g/mol |
| Boiling Point | 701.5 ± 60 °C (Predicted) |
| Density | 1.476 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.09 ± 0.20 (Predicted) |
Apoptosis Induction
Research indicates that derivatives of the 9H-fluorene moiety, which is part of the structure of this compound, exhibit significant apoptosis-inducing properties. A study highlighted the discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as new apoptosis inducers through high-throughput screening assays. These compounds demonstrated EC(50) values ranging from 0.15 to 0.29 µM against various cancer cell lines including T47D and HCT116 cells, indicating a strong potential for anticancer activity .
The mechanism by which this compound induces apoptosis may involve tubulin inhibition and alterations in cellular signaling pathways related to cell survival and death. The structural modifications in the fluorene ring system have been shown to enhance biological activity significantly .
Case Studies
Several studies have explored the biological implications of similar compounds:
- N-Aryl Fluorene Derivatives : A study found that modifications to the fluorene structure led to compounds with enhanced activity against cancer cell lines. The introduction of specific substituents at the 7-position improved potency significantly compared to the parent compound .
- Structure-Activity Relationship (SAR) Analysis : A systematic SAR analysis indicated that certain structural features are critical for maintaining or enhancing biological activity. For instance, modifications that maintain the integrity of the fluorene core while introducing electron-withdrawing groups have shown improved efficacy .
Comparison with Similar Compounds
Structural Comparisons
The table below contrasts the target compound with structurally related Fmoc-protected heterocycles:
*Estimated based on molecular formula.
Physicochemical and Functional Differences
- Molecular Weight : The target compound (~427 Da) is heavier than simpler pyrrolidines (e.g., 337 Da in CAS 193693-65-1) due to the fused thiophene and sulfone groups .
- Reactivity : Sulfones may participate in nucleophilic substitutions or stabilize transition states in catalytic reactions, unlike ether-linked furopyrroles .
Preparation Methods
Core Thieno[3,4-c]pyrrole Synthesis
The thieno[3,4-c]pyrrole scaffold is typically constructed via intramolecular cyclization or 1,3-dipolar cycloaddition . A prominent method involves the Paal-Knorr synthesis , where 1,4-dicarbonyl compounds react with sulfur sources like phosphorus sulfides to form thiophene rings . For pyrrole integration, α-amino ketones or azides are employed. For example, 4H-thieno[3,4-c]pyrrole was synthesized via intramolecular 1,3-dipolar cycloaddition of an azide intermediate, followed by acid-catalyzed cycloreversion .
Key Reaction :
Sulfone Group Introduction
The 2,2-dioxo moiety is introduced via oxidation of sulfide intermediates . Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes thiophene-derived sulfides to sulfones. For instance, oxidation of hexahydro-1H-thieno[3,4-c]pyrrole with mCPBA yields the sulfone derivative .
Optimization Note :
-
Temperature control (0–25°C) prevents over-oxidation.
Hexahydro Ring Formation
Hydrogenation of the unsaturated thieno[3,4-c]pyrrole core achieves the hexahydro structure. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) selectively reduces double bonds without affecting sulfone groups .
Example Conditions :
Fmoc Protection Strategy
The 5-{[(9H-fluoren-9-yl)methoxy]carbonyl} group is introduced via Fmoc-Cl (9-fluorenylmethyl chloroformate) in a Schlenk flask under inert conditions. The amine group of the pyrrole is deprotonated with a mild base (e.g., DIEA) before Fmoc-Cl addition .
Procedure :
-
Dissolve hexahydrothienopyrrole (1 equiv) in anhydrous DMF.
-
Add DIEA (2.5 equiv) and Fmoc-Cl (1.2 equiv) at 0°C.
Yield : 75–85% after silica gel chromatography .
Carboxylic Acid Functionalization
The 3a-carboxylic acid group is installed via carboxylation of a brominated intermediate. A Grignard reagent (e.g., Mg in THF) reacts with CO₂ to form the carboxylate, followed by acidic workup .
Steps :
-
Brominate the 3a position using N-bromosuccinimide (NBS) in CCl₄.
-
Treat with Mg/THF, then bubble CO₂ gas.
Characterization :
Analytical Data and Validation
Thermal Stability :
X-ray Diffraction :
Challenges and Mitigations
-
Oxidation Selectivity : Over-oxidation to sulfonic acids is mitigated by stoichiometric H₂O₂ and low temperatures .
-
Hydrogenation Side Reactions : Use of Pd/C instead of PtO₂ minimizes desulfurization .
-
Fmoc Stability : Avoid prolonged exposure to bases to prevent carbamate cleavage .
Scalability and Industrial Relevance
Batch processes for analogous compounds achieve gram-scale production with 60–70% overall yield. Continuous-flow systems may enhance oxidation and hydrogenation efficiency .
Q & A
Q. What are the critical steps for synthesizing rac-(3aR,6aS)-5-Fmoc-thieno[3,4-c]pyrrole-3a-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves:
- Functional group protection : The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is introduced early to protect amines during subsequent reactions .
- Ring formation : Cyclization of the thieno-pyrrole core requires precise stoichiometry of reagents (e.g., thiols or sulfonating agents) under anhydrous conditions .
- Deprotection and purification : Final steps involve removing protecting groups (e.g., Fmoc) via piperidine treatment and purification via reverse-phase HPLC . Yield optimization hinges on controlling reaction temperature (typically 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
Q. How can researchers validate the stereochemical integrity of this compound post-synthesis?
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to resolve enantiomers. Compare retention times with reference standards. Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial arrangements of substituents in the bicyclic structure .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thieno-pyrrole sulfur atoms. Use amber vials to avoid photodegradation of the Fmoc group .
Advanced Research Questions
Q. How does the λ⁶-sulfur configuration in the 2,2-dioxo group influence reactivity in peptide coupling reactions?
The λ⁶-sulfur (sulfone group) enhances electrophilicity at the adjacent carbonyl carbon, facilitating amide bond formation with amino acid residues. However, steric hindrance from the bicyclic structure may require coupling reagents like HATU over EDCI for higher efficiency .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Density Functional Theory (DFT) : Models electronic properties of the sulfone and Fmoc groups to predict charge distribution .
- Molecular Dynamics (MD) : Simulates interactions with enzyme active sites (e.g., proteases) by analyzing conformational flexibility of the thieno-pyrrole ring . Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) binding assays .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Purity variations : Ensure ≥95% purity (via LC-MS) to exclude confounding effects of byproducts .
- Solvent effects : Bioactivity in DMSO vs. aqueous buffers may alter compound aggregation states. Use dynamic light scattering (DLS) to assess solubility .
- Assay specificity : Confirm target selectivity using CRISPR-edited cell lines to rule off-target effects .
Methodological Challenges and Solutions
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?
- Use low-temperature coupling (4°C) with DIC/Oxyma Pure as a racemization-suppressive reagent .
- Monitor enantiomeric excess via circular dichroism (CD) spectroscopy after each coupling cycle .
Q. How does the thieno[3,4-c]pyrrole scaffold compare to analogous furo-pyrrole derivatives in drug design?
- Electron-withdrawing effects : The sulfone group in thieno-pyrrole enhances metabolic stability compared to furan-based analogs .
- Bioavailability : Thieno-pyrrole’s higher logP (calculated: 2.8 vs. 1.5 for furo-pyrrole) improves membrane permeability but may require formulation with cyclodextrins for aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
